Sulfo-NHS-Acetate sodium

CAS No.:

Cat. No.: VC16598748

Molecular Formula: C6H6NNaO7S

Molecular Weight: 259.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6NNaO7S |

|---|---|

| Molecular Weight | 259.17 g/mol |

| IUPAC Name | sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate |

| Standard InChI | InChI=1S/C6H7NO7S.Na/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;/h4H,2H2,1H3,(H,11,12,13);/q;+1/p-1 |

| Standard InChI Key | VGYOVKDAMGIIJU-UHFFFAOYSA-M |

| Canonical SMILES | CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |

Introduction

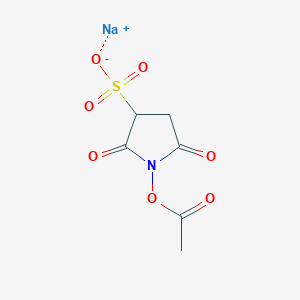

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Sulfo-NHS-Acetate sodium belongs to the class of N-hydroxysuccinimide (NHS) esters, distinguished by the addition of a sulfonate group (-SO) and an acetyl moiety. The full molecular structure comprises:

-

A succinimide ring core, which confers reactivity toward primary amines.

-

An acetyl group (-O-CO-CH) that modifies target proteins via acetylation.

-

A sulfonate group (-SO) attached to the succinimide nitrogen, enhancing water solubility .

The compound’s molecular formula, , reflects its sodium counterion, which stabilizes the sulfonate group in aqueous environments .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 259.17 g/mol | |

| CAS Number | 221222-61-3; 152305-87-8* | |

| Reactivity | Primary amines |

Note: Discrepancies in CAS numbers reflect supplier-specific nomenclature .

Solubility and Physical Form

Sulfo-NHS-Acetate sodium is typically supplied as a white to off-white crystalline solid. Its solubility profile is critical for experimental workflows:

-

Aqueous buffers: Direct dissolution in water up to 10 mM, though solutions are prone to hydrolysis and must be used immediately .

-

In vivo formulations: Compatible with mixtures containing DMSO, PEG300, Tween-80, and saline, achieving ≥2.5 mg/mL clarity .

The sulfonate group’s hydrophilicity contrasts with traditional NHS esters, enabling reactions in physiological buffers without organic solvents .

Synthesis and Stability

Synthetic Pathway

The synthesis of Sulfo-NHS-Acetate sodium involves a two-step process:

-

Sulfonation of NHS: Reaction of N-hydroxysuccinimide with sulfonating agents to introduce the -SO group.

-

Acetylation: Treatment with acetic anhydride in the presence of sodium ions to form the acetyl ester .

This route ensures retention of the NHS ester’s reactivity while optimizing solubility. Industrial-scale production by suppliers like Thermo Fisher Scientific and G-Biosciences adheres to stringent purity standards (>95% by HPLC) .

Reaction Mechanism and Biochemical Applications

Covalent Modification of Primary Amines

The reagent’s mechanism centers on nucleophilic acyl substitution:

-

Activation: In the presence of carbodiimides like EDC, carboxylate groups on target molecules form reactive Sulfo-NHS esters.

-

Amine coupling: Primary amines (e.g., lysine residues) attack the ester’s carbonyl carbon, forming stable amide bonds and releasing N-hydroxysuccinimide .

Figure 1: Reaction Scheme

Applications in Protein Science

-

Protein acetylation: Blocks lysine residues to study post-translational modifications or protein-protein interactions .

-

Crosslinking: Generates stable conjugates for antibody-drug complexes or enzyme immobilization .

-

PROTAC synthesis: Serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders .

Practical Considerations for Experimental Use

Optimizing Reaction Conditions

-

Molar ratios: A 10:1 molar excess of Sulfo-NHS-Acetate sodium to protein ensures complete acetylation .

-

Buffer selection: MES (pH 5–6) for activation; PBS (pH 7.2–7.5) for amine coupling .

-

Quenching: Excess reagent is quenched with 2-mercaptoethanol or glycine .

Troubleshooting Common Issues

-

Low yield: Hydrolysis dominates at high pH; maintain pH ≤7.5 during coupling .

-

Precipitation: Use fresh DMSO stocks and avoid prolonged storage of activated intermediates .

| Supplier | Purity | Packaging | Price Range (USD) |

|---|---|---|---|

| Thermo Fisher Scientific | >95% | 5g, 25g | $200–$500 |

| G-Biosciences | >90% | 100mg, 500mg | $150–$300 |

| MedChemExpress | >98% | 10mg, 50mg | $100–$250 |

Thermo Fisher’s No-Weigh™ format (pre-measured microtubes) minimizes handling errors, while MedChemExpress provides smaller quantities for high-throughput screening .

Emerging Applications and Future Directions

Recent advancements highlight Sulfo-NHS-Acetate sodium’s role in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume